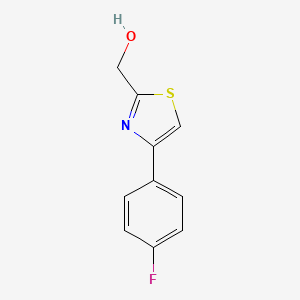

(4-(4-Fluorophenyl)thiazol-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZNQPGOGCLEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285668 | |

| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211511-24-8 | |

| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211511-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Fluorophenyl Thiazol 2 Yl Methanol and Its Precursors/analogs

Established Thiazole (B1198619) Synthesis Routes Applicable to the Scaffold

The synthesis of the 4-(4-fluorophenyl)thiazole skeleton, the central structure of the target compound, can be approached through several reliable methods for thiazole ring formation. The most prominent of these is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch synthesis, first reported in 1887, remains the most widely recognized and versatile method for constructing the thiazole ring. researchgate.netresearchgate.net This reaction typically involves the cyclization of an α-halocarbonyl compound with a species containing a thioamide functional group (N-C-S), such as thiourea (B124793) or its derivatives. researchgate.netnih.gov The simplicity and broad applicability of the Hantzsch method allow for the introduction of various functional groups onto the thiazole core. bepls.com

The cornerstone of the Hantzsch synthesis is the cyclocondensation reaction between an α-haloketone and a thiourea derivative. researchgate.netnih.gov For the synthesis of the precursor to (4-(4-Fluorophenyl)thiazol-2-yl)methanol, the key starting materials are 2-bromo-1-(4-fluorophenyl)ethan-1-one (an α-haloketone) and thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com This method is highly effective for producing 2-aminothiazoles. organic-chemistry.org

Various reaction conditions have been developed to optimize this synthesis, including the use of different solvents, catalysts, and energy sources. nih.govyoutube.com For instance, the reaction can be carried out in ethanol (B145695), often under reflux, to yield the desired 2-amino-4-arylthiazole. nih.govijcce.ac.ir Microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating methods. nih.gov Furthermore, environmentally benign approaches have been developed, utilizing green solvents like water or employing reusable catalysts to enhance the sustainability of the process. bepls.comnih.gov

| α-Haloketone | Thio-component | Catalyst/Conditions | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| p-Bromoacetophenone | Thiourea | Iodine | Not specified | 4-(4-bromophenyl)thiazol-2-amine | nih.gov |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Thiourea | Reflux, 8 h | Absolute Ethanol | 4-(4-chlorophenyl)thiazol-2-amine | ijcce.ac.ir |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Silica supported tungstosilisic acid | Ethanol/Water | Substituted Hantzsch thiazole derivatives | nih.govmdpi.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave, 90°C, 30 min | Methanol (B129727) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

When using N-monosubstituted thioureas in the Hantzsch synthesis, the regioselectivity of the cyclization can be a critical factor. The reaction can potentially yield two different isomers: 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The outcome is highly dependent on the reaction conditions, particularly the pH. In neutral solvents, the reaction typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of the two isomers can be formed. The proportion of the 2-imino-2,3-dihydrothiazole isomer can be influenced by the specific acid used, the temperature, and the structure of the starting materials. rsc.org

Alternative Synthetic Approaches (e.g., from thiosemicarbazides)

An alternative route to the 4-arylthiazole scaffold involves the use of thiosemicarbazides or their derivatives, thiosemicarbazones. nih.gov This approach also utilizes an α-haloketone for the cyclization step. Specifically, various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized by condensing different thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov This reaction proceeds via reflux in ethanol and produces the cyclized thiazole products in moderate to good yields. nih.gov Thiosemicarbazides are valuable building blocks in heterocyclic synthesis, as their polyfunctional nature allows for the construction of various rings, including thiazoles, triazoles, and thiadiazoles. researchgate.netresearchgate.net

| Starting Material 1 | Starting Material 2 | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | Reflux, 4-5 h | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80% | nih.gov |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide & Substituted pyrazole-4-carbaldehyde | One-pot, Ortho-phosphoric acid | Substituted hydrazino-thiazole derivatives | Not specified | ijcce.ac.ir |

Synthesis of this compound

The direct synthesis of this compound is not commonly reported as a single-step procedure. Instead, its synthesis is achieved through the functional group transformation of a pre-formed 4-(4-fluorophenyl)thiazole precursor, typically 2-amino-4-(4-fluorophenyl)thiazole, which is readily accessible via the Hantzsch synthesis.

Targeted Synthesis of the Hydroxymethyl Group

The introduction of a hydroxymethyl group at the 2-position of the thiazole ring is a multi-step process. A common and effective strategy involves the conversion of a 2-amino or 2-bromo substituted thiazole into the desired alcohol. hzsqchem.com

A plausible synthetic pathway starts with 2-amino-4-(4-fluorophenyl)thiazole. The 2-amino group can be converted to a 2-bromo group through a Sandmeyer-type reaction. The resulting 2-bromo-4-(4-fluorophenyl)thiazole then serves as a key intermediate. Following an established method for synthesizing 2-thiazolemethanol, the bromo-derivative can be reacted with ethyl formate (B1220265) to introduce a formyl group, yielding 4-(4-fluorophenyl)thiazole-2-carboxaldehyde. hzsqchem.com The final step is the reduction of this aldehyde to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a suitable reducing agent for this transformation, affording the target compound, this compound. hzsqchem.com This sequence provides a targeted and reliable method for installing the hydroxymethyl functionality onto the pre-constructed thiazole scaffold.

Multi-step Synthetic Routes to Specific Thiazole-Methanol Derivatives

The synthesis of this compound and its analogs is typically achieved through a multi-step sequence, commonly beginning with the construction of the core thiazole ring via the Hantzsch thiazole synthesis. This classic method involves the cyclocondensation of an α-haloketone with a thioamide. To obtain the desired 2-methanol substitution, a precursor functional group, such as a carboxylic acid ester, is installed at the 2-position during the ring formation. This ester is then subsequently reduced to the primary alcohol.

A representative two-step synthesis for a 4-aryl-thiazole-2-methanol derivative is outlined below. The process first involves the formation of a thiazole-2-carboxylate ester, which is then reduced to the target alcohol.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate

The initial step is the reaction between an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethan-1-one, and a thioamide, ethyl thiooxamate. This reaction directly constructs the thiazole ring with the desired 4-aryl substitution and an ethyl ester group at the 2-position, which serves as a handle for the subsequent reduction.

Step 2: Reduction of the Ester to this compound

The ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate synthesized in the first step is then reduced. Powerful reducing agents such as lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent are effective for this transformation, converting the ester functional group into a primary alcohol.

The following table summarizes the key transformations in this multi-step route.

| Step | Reaction | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | 2-bromo-1-(4-fluorophenyl)ethan-1-one, Ethyl thiooxamate, Ethanol (solvent), Reflux | Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate |

| 2 | Ester Reduction | Lithium aluminium hydride (LiAlH₄), Anhydrous diethyl ether or THF, 0 °C to room temperature | This compound |

Green Chemistry Approaches in Thiazole Synthesis

Alternative Energy Sources: Microwave irradiation and ultrasonic activation are prominent alternative energy sources used to accelerate thiazole synthesis. mdpi.com Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. bepls.com Similarly, sonication provides mechanical energy that enhances reaction rates, allowing for milder conditions. mdpi.com

Green Solvents and Catalysts: A major focus of green chemistry is replacing volatile and toxic organic solvents. For thiazole synthesis, water and polyethylene (B3416737) glycol (PEG) have been successfully employed as greener solvent alternatives. bepls.com Some procedures have also been developed under solvent-free conditions, further reducing environmental impact. bepls.com The use of reusable, heterogeneous catalysts is another cornerstone of green thiazole synthesis. Catalysts like silica-supported tungstosilicic acid have been shown to be highly efficient for one-pot Hantzsch thiazole synthesis and can be easily recovered and reused multiple times without a significant loss of activity. mdpi.com

Multi-component Reactions (MCRs): One-pot, multi-component reactions, where three or more reactants are combined in a single step to form the final product, embody the principles of atom economy and process efficiency. bepls.com Several green MCRs for thiazole derivatives have been developed, often combining the Hantzsch reaction with other transformations using reusable catalysts. mdpi.comacs.org These methods avoid the need to isolate intermediates, thereby saving time, resources, and reducing waste generation. bepls.com

The table below highlights various green chemistry approaches applied to the synthesis of thiazole derivatives.

| Green Approach | Methodology / Reagents | Advantages | Reference |

|---|---|---|---|

| Alternative Energy | Microwave irradiation (300 W) for one-pot synthesis of hydrazinyl thiazoles. | Rapid reaction times (30–175 seconds), solvent-free, catalyst-free. | bepls.com |

| Alternative Energy | Ultrasonic irradiation for Hantzsch thiazole synthesis. | Shorter reaction times and higher yields compared to conventional heating. | mdpi.com |

| Green Solvent | Synthesis of 2-(alkylsulfanyl)thiazoles using water as a solvent. | Avoids organic solvents, simple procedure, high yields (75-90%). | bepls.com |

| Green Solvent | Synthesis of 2-aminothiazoles using Polyethylene Glycol (PEG-400) at 100 °C. | Catalyst-free, simple, rapid, excellent yields (87-96%). | bepls.com |

| Reusable Catalyst | One-pot, multi-component synthesis using silica-supported tungstosilicic acid (SiW/SiO₂). | High yields (79-90%), catalyst is inexpensive, efficient, and reusable. | mdpi.com |

| Reusable Catalyst | One-pot synthesis using reusable NiFe₂O₄ nanoparticles in an ethanol:water system. | Facile and green procedure for synthesizing diverse thiazole scaffolds. | acs.org |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Thiazole (B1198619) Ring System

The thiazole ring and its substituents offer several avenues for chemical modification, although the inherent electronic properties of the system dictate the feasibility and outcome of such reactions.

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-(4-fluorophenyl) group is subject to electrophilic aromatic substitution; however, its reactivity is significantly influenced by the electronic effects of both the fluorine atom and the thiazole ring. The fluorine atom is a weakly deactivating substituent yet acts as an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. Conversely, the thiazole ring, connected at the C4 position of the phenyl ring, generally exerts a deactivating, electron-withdrawing effect.

This combined deactivation makes electrophilic aromatic substitution on the fluorophenyl ring challenging under standard conditions. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require harsh conditions, which could lead to low yields or degradation of the starting material.

Research on related 4-phenylthiazole (B157171) structures has shown that the phenyl ring can be unreactive toward certain catalytic reactions. For instance, in ruthenium-catalyzed direct arylations, 4-phenylthiazole itself was found to be unreactive. However, the introduction of an aryl substituent at the C5-position of the thiazole ring was shown to enhance the reactivity of the 4-phenyl group, enabling selective mono-arylation. This suggests a strategy for derivatization: modification of the C5-position of the thiazole ring could electronically activate the fluorophenyl ring for subsequent electrophilic substitution.

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Outcome on Fluorophenyl Ring |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Substitution at ortho position to fluorine; requires forcing conditions. |

| Bromination | Br₂ / FeBr₃ | Substitution at ortho position to fluorine; requires forcing conditions. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Unlikely to proceed due to strong deactivation of the ring. |

Nucleophilic Substitution on the Thiazole Ring

Direct nucleophilic aromatic substitution on the thiazole ring of (4-(4-Fluorophenyl)thiazol-2-yl)methanol is generally unfavorable as it lacks a suitable leaving group. The hydrogen atoms on the ring are not readily displaced by nucleophiles.

A more viable strategy for functionalizing the thiazole ring involves metalation, specifically at the C5 position. The C5 proton of the thiazole ring is the most electron-rich position and can be abstracted by a strong organometallic base, such as n-butyllithium (n-BuLi). This deprotonation generates a potent nucleophilic organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents at the C5 position. This two-step sequence is a powerful method for derivatization.

Potential C5-Functionalization via Lithiation:

Deprotonation: Reaction of this compound (after protecting the hydroxyl group) with n-BuLi in an aprotic solvent like THF at low temperatures (-78 °C) would generate the 5-lithiated thiazole derivative.

Electrophilic Quench: The resulting organolithium species can be quenched with various electrophiles, as shown in the table below.

Table 2: Potential Derivatization of the Thiazole C5-Position via Lithiation

| Electrophile | Reagent Example | Resulting C5-Substituent |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | Carboxylic acid (-COOH) |

| Boronic Ester | Isopropyl pinacol (B44631) borate | Boronic ester (-B(O-iPr)₂) |

Transformations of the Methanol (B129727) Functional Group

The primary alcohol at the C2 position is a key site for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly employed for this transformation. TEMPO-catalyzed oxidations, using a co-oxidant like sodium hypochlorite, also provide a mild and efficient method for generating the corresponding aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium dichromate.

Unusual Oxidation to Ketone: An interesting transformation has been reported for aryl- and heteroaryl-thiazol-2-ylmethanols, which undergo an unusual oxidation to the corresponding ketones when treated with sulfuric acid in a dimethoxyethane-water mixture in the presence of oxygen. commonorganicchemistry.com This suggests that under certain hydrolytic conditions, the methanol group can be converted into a carbonyl, with the thiazole ring becoming part of a ketone structure.

Table 3: Oxidation Reactions of the Methanol Group

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Manganese Dioxide (MnO₂) | Stirring in a non-polar solvent (e.g., CH₂Cl₂, CHCl₃) at room temperature. |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Stirring in CH₂Cl₂ at room temperature. |

| Aldehyde | TEMPO / NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O) with catalytic KBr at 0 °C. |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous basic solution, followed by acidic workup. |

| Carboxylic Acid | Jones Reagent (CrO₃ / H₂SO₄) | Acetone solvent at 0 °C to room temperature. |

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification reactions, providing access to a wide range of derivatives.

Esterification: Esters can be synthesized through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comathabascau.caorganic-chemistry.orgtamu.edu This is an equilibrium-driven process, often requiring removal of water or use of excess alcohol. A more efficient and irreversible method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. chemguide.co.uk

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comyoutube.comtcichemicals.comlibretexts.org This reaction involves a two-step process: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. The resulting nucleophilic alkoxide is then reacted with a primary alkyl halide or sulfonate ester in an Sₙ2 reaction to form the ether linkage.

Table 4: Esterification and Etherification Reactions

| Reaction Type | Reagents | General Conditions | Product Functional Group |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R'COOH), H⁺ catalyst | Reflux in excess alcohol or with water removal. masterorganicchemistry.comathabascau.caorganic-chemistry.orgtamu.edu | Ester (-O-C(=O)R') |

| Acylation | Acyl Chloride (R'COCl), Pyridine | Stirring in an aprotic solvent (e.g., CH₂Cl₂) at 0 °C to room temperature. chemguide.co.uk | Ester (-O-C(=O)R') |

| Etherification | 1. NaH; 2. Alkyl Halide (R'X) | 1. Deprotonation in THF/DMF; 2. Sₙ2 reaction with primary R'X. masterorganicchemistry.comyoutube.comtcichemicals.comlibretexts.org | Ether (-O-R') |

Halogenation Reactions

The hydroxyl group can be substituted with a halogen atom (Cl, Br) to produce the corresponding 2-(halomethyl)thiazole derivatives. These compounds are valuable intermediates for further nucleophilic substitution reactions.

Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols into alkyl chlorides. masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. The chloride ion, either from SOCl₂ itself or from the HCl byproduct, then displaces the leaving group. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl). The presence of a base like pyridine can alter the mechanism from Sₙi (retention) to Sₙ2 (inversion), although this is not relevant for an achiral center.

Bromination: Phosphorus tribromide (PBr₃) is the analogous reagent used for converting primary alcohols into alkyl bromides. The mechanism involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion.

Table 5: Halogenation of the Methanol Group

| Halogen | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Chlorine | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent (e.g., toluene, DCM) or neat. A base (e.g., pyridine) may be added. masterorganicchemistry.com | (4-(4-Fluorophenyl)thiazol-2-yl)methyl chloride |

| Bromine | Phosphorus Tribromide (PBr₃) | Stirring in an aprotic solvent (e.g., ether, DCM) at low temperature (e.g., 0 °C). | (4-(4-Fluorophenyl)thiazol-2-yl)methyl bromide |

Derivatization for Conjugation and Hybrid Molecule Formation

The this compound structure is a versatile building block for the creation of more complex molecules through conjugation and hybridization. The primary reactive sites for such derivatization are the hydroxyl group of the methanol moiety and the thiazole ring itself, which can be functionalized to link with other molecules.

Hybrid Molecule Synthesis: Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule. This approach is widely used to develop compounds with improved affinity, selectivity, or a dual mode of action. The 4-phenylthiazole core is frequently used in the design of such hybrids. For instance, derivatives of 4-(4-chlorophenyl)thiazol-2-amine have been hybridized with phenylacetamide moieties to create potential cytotoxic agents. ijcce.ac.ir Similarly, 2-hydrazinylthiazole (B183971) derivatives serve as key intermediates for creating complex hybrids. Condensation of a 2-hydrazinyl thiazole with aldehydes or coupling with other heterocyclic systems can yield elaborate molecules with potential therapeutic activities. mdpi.comnih.gov For example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized and evaluated for their biological potential. nih.gov

While direct derivatization of the methanol group is less commonly reported in the literature for this specific compound, a plausible and chemically sound strategy for conjugation would involve a two-step process. First, the primary alcohol of this compound can be converted into a more reactive intermediate, such as a halide (e.g., 2-(chloromethyl)-4-(4-fluorophenyl)thiazole) or a sulfonate ester (e.g., tosylate or mesylate). This conversion significantly enhances the electrophilicity of the methylene (B1212753) carbon. Subsequently, this activated intermediate can be reacted with a wide range of nucleophiles to form stable covalent bonds, leading to the desired conjugate or hybrid molecule. For example, reaction with arylthiols in the presence of a base can yield 2-(arylthiomethyl)thiazole derivatives, a strategy that has been successfully employed for related 4-chloromethylthiazole structures. asianpubs.org This approach allows for the linkage of the thiazole moiety to peptides, polymers, or other drug molecules to modulate properties like solubility, targeting, or bioavailability.

Modifications of the Fluorophenyl Moiety

The 4-fluorophenyl group at the C4 position of the thiazole ring is a critical determinant of the molecule's biological activity. Its electronic properties and steric profile can be finely tuned by altering the fluorine substituent or by introducing other chemical groups onto the phenyl ring.

Alterations in Fluorine Position and Number

While comprehensive SAR studies directly comparing the 2-fluoro, 3-fluoro, and 4-fluoro isomers for this specific thiazole scaffold are not extensively documented, principles from medicinal chemistry and studies on related heterocyclic systems provide valuable insights. Generally, moving the fluorine from the para (4-position) to the meta (3-position) or ortho (2-position) would alter the molecule's dipole moment and its ability to participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. For instance, in studies on other heterocyclic compounds, the positional change of a fluorine substituent has been shown to be critical for biological activity, with some isomers showing enhanced potency while others lose activity completely. nih.gov The introduction of additional fluorine atoms, creating di- or tri-fluorophenyl derivatives, would further amplify these electronic effects and could lead to significant changes in biological activity.

Introduction of Other Substituents on the Phenyl Ring

Replacing the fluorine atom or adding other substituents to the phenyl ring is a common strategy to probe the SAR of 4-phenylthiazole derivatives and optimize their activity. The electronic nature (electron-donating or electron-withdrawing) and the size of these substituents play a crucial role.

Research has shown that a variety of substituents on the phenyl ring are well-tolerated and can modulate the biological profile of the molecule. For instance, in one study on 4-phenylthiazole derivatives, introducing an electron-withdrawing group, such as a nitro group (NO₂) or a cyano group (CN), at the para position of the phenyl ring led to enhanced antibacterial and antifungal activities. mdpi.com Another study focusing on phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety found that introducing an electron-withdrawing group at the meta-position resulted in remarkable antibacterial activity, while substitution at the ortho-position was favorable for antifungal activity. nih.gov

Conversely, compounds with other halogens like chlorine (Cl) or bromine (Br), or with electron-donating groups like methoxy (B1213986) (OCH₃), have also yielded potent derivatives. nih.gov The specific biological target often dictates which substitutions are most favorable. The following table summarizes research findings on the impact of various substituents on the phenyl ring of 4-phenylthiazole analogues.

| Substituent | Position on Phenyl Ring | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| -Cl | para (4-) | Generally associated with good antiproliferative activity. | nih.gov |

| -Br | para (4-) | Maintained or improved antiproliferative and antimicrobial activities in several series. | nih.govnih.gov |

| -OCH₃ | para (4-) | Considered a favorable substitution for antiproliferative activity. | nih.gov |

| -NO₂ | para (4-) | Electron-withdrawing group that showed maximum inhibition in antibacterial and antifungal assays. | mdpi.com |

| Electron-withdrawing group | meta (3-) | Endowed the final structure with remarkable antibacterial activity. | nih.gov |

| Electron-withdrawing group | ortho (2-) | Conferred notable antifungal activity to the final structure. | nih.gov |

These findings underscore the chemical tractability of the 4-phenylthiazole scaffold and the importance of systematic modifications to the phenyl ring for the development of new derivatives with optimized biological profiles.

The generation of a thorough, informative, and scientifically accurate article, as per the user's instructions, is contingent upon the availability of this precise research data. Without access to these specific spectroscopic findings, it is not possible to provide a detailed analysis of the proton and carbon environments, fluorine environments, carbon-fluorine coupling patterns, or mass spectrometry fragmentation of this compound.

Therefore, the requested article with its specific subsections and data tables cannot be generated at this time. Further research or access to proprietary chemical databases would be necessary to obtain the required information for this specific chemical compound.

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For (4-(4-Fluorophenyl)thiazol-2-yl)methanol, with a chemical formula of C₁₀H₈FNOS, the expected exact mass can be calculated. This theoretical mass is then compared with the experimentally measured mass to confirm the molecular formula.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Observed m/z |

|---|---|---|

| [C₁₀H₈FNOS + H]⁺ | 210.0389 | Data not available |

Note: The table is populated with theoretical values, as experimental data was not found in the reviewed sources.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it an invaluable technique for the analysis of complex mixtures and the purification of target compounds. In the context of the synthesis of this compound, LC-MS would be employed to monitor the reaction progress, assess the purity of the final product, and identify any byproducts.

The retention time of the compound is dependent on the specific chromatographic conditions (e.g., column, mobile phase, flow rate). The mass spectrometer provides the mass-to-charge ratio of the eluting components, confirming the presence of the desired product. Studies on related thiazole-containing compounds have utilized LC-MS for structural analysis of degradation products, demonstrating its utility in identifying molecular structure and fragmentation pathways. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

Based on general principles of IR spectroscopy and data from analogous compounds, the following characteristic peaks can be anticipated vscht.czlibretexts.org:

O-H stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group, indicative of hydrogen bonding.

C-H stretch (aromatic): Absorption bands in the region of 3100-3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic phenyl and thiazole (B1198619) rings.

C-H stretch (aliphatic): The C-H stretching of the methylene (B1212753) group (-CH₂OH) would appear in the 2960-2850 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic rings are expected to produce a series of bands in the 1650-1450 cm⁻¹ region.

C-O stretch: A strong band corresponding to the C-O stretching of the primary alcohol is typically observed in the 1050-1000 cm⁻¹ range.

C-F stretch: The C-F stretching vibration of the fluorophenyl group will give rise to a strong absorption band, typically in the 1250-1100 cm⁻¹ region.

C-S stretch: The thiazole ring C-S stretching vibration is generally weaker and appears in the fingerprint region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3400-3200 | Strong, Broad |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 2960-2850 | Medium |

| C=N (thiazole) | ~1620 | Medium |

| C=C (aromatic) | 1600-1450 | Medium to Strong |

| C-O (alcohol) | 1050-1000 | Strong |

Note: This table is based on expected values from spectroscopic correlation tables and data for similar compounds.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

While a crystal structure for the specific compound this compound has not been reported in the searched literature, analysis of closely related 4-(4-fluorophenyl)thiazole derivatives allows for predictions of its likely conformation. researchgate.netcardiff.ac.uknih.gov In similar structures, the thiazole and the 4-fluorophenyl rings are typically not coplanar, with a dihedral angle between the two rings that can vary depending on the substituents and crystal packing forces. The methanol (B129727) group at the 2-position of the thiazole ring would have rotational freedom, and its conformation would likely be influenced by intermolecular interactions, particularly hydrogen bonding.

The solid-state architecture of this compound would be governed by a variety of intermolecular interactions. The prominent hydroxyl group is expected to be a key player in forming hydrogen bonds, likely acting as both a hydrogen bond donor (O-H) and acceptor (O). These hydrogen bonds could link molecules into chains, dimers, or more complex networks.

Furthermore, π-π stacking interactions between the aromatic thiazole and fluorophenyl rings of adjacent molecules are anticipated to contribute to the crystal packing. mdpi.comnih.gov The presence of the electron-rich fluorine atom and the sulfur atom of the thiazole ring introduces the possibility of weaker, yet structurally significant, C-H⋯F and C-H⋯S interactions. sapub.orgresearchgate.net These directional interactions play a crucial role in the fine-tuning of the crystal lattice.

Study of Conformational Flexibility and Disorder

The principal rotatable bonds that govern the conformational flexibility of this compound are:

The C-C single bond connecting the 4-fluorophenyl ring to the C4 position of the thiazole ring.

The C-C single bond between the C2 position of the thiazole ring and the methylene carbon of the methanol group.

The C-O single bond within the hydroxymethyl group.

Rotational Barrier and Phenyl-Thiazole Dihedral Angle

The rotation around the bond linking the 4-fluorophenyl and thiazole rings is a critical factor in the molecule's three-dimensional structure. This rotation is subject to a balance between the steric hindrance of adjacent hydrogen atoms and the electronic effects of π-system conjugation. In the solid state, crystal packing forces often select for a specific, low-energy conformation. X-ray crystallographic studies of analogous structures containing phenyl and thiazole rings reveal a wide range of dihedral angles, indicating a relatively low barrier to rotation.

For instance, in the crystal structure of one complex pyrazole (B372694) derivative containing a 5-(4-fluorophenyl) substituent, the fluorophenyl ring is substantially twisted, making a dihedral angle of 87.84° with the adjacent five-membered ring. nih.gov In another study of isostructural thiazole derivatives, a fluorophenyl group was found to be oriented roughly perpendicular to the plane of the rest of the molecule. researchgate.net A study of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole showed that the thiazole ring subtends dihedral angles of 13.12° and 43.79° with its attached chlorophenyl and phenyl rings, respectively. nih.gov This variability highlights the conformational flexibility inherent in the phenyl-heterocycle linkage.

The following table summarizes observed dihedral angles in related compounds, illustrating the conformational possibilities for the phenyl-thiazole linkage.

Dihedral Angles in Phenyl-Thiazole and Related Structures

| Compound Fragment | Ring 1 | Ring 2 | Observed Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-...-pyrazole | Fluorophenyl | Pyrazole | 87.84 | nih.gov |

| 2-(4-Chlorophenyl)-...-thiazole | Thiazole | Chlorophenyl | 13.12 | nih.gov |

| ...-5-Phenyl-1,3-thiazole | Thiazole | Phenyl | 43.79 | nih.gov |

Flexibility of the Methanol Substituent

The methanol group (-CH₂OH) at the C2 position also contributes to the molecule's conformational profile. Rotation around the thiazole-C₂ and C-O bonds allows the hydroxyl group to adopt various orientations. These conformations are influenced by intramolecular hydrogen bonding possibilities, such as between the hydroxyl proton and the thiazole nitrogen atom, as well as by intermolecular interactions in the condensed phase. The flexibility of this side chain can be crucial for binding to biological targets, allowing the molecule to adapt its shape to fit a specific active site.

Crystallographic Disorder

The inherent conformational flexibility of this compound makes it a candidate for exhibiting crystallographic disorder. This phenomenon occurs when a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. The relatively low energy barrier for rotation around the phenyl-thiazole bond could lead to static disorder, where the fluorophenyl ring is found in two or more distinct orientations in the asymmetric unit. Similarly, the flexible methanol group could be disordered, with the hydroxyl group pointing in different directions. Such disorder would be modeled in crystallographic studies with split atomic positions and refined occupancy factors, reflecting the statistical distribution of each conformer within the crystal. While specific reports of disorder for this exact compound are not available, it remains a significant possibility based on its structural characteristics.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate a molecule's optimized geometry, total energy, dipole moment, and other electronic properties. For (4-(4-Fluorophenyl)thiazol-2-yl)methanol, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would establish the most stable three-dimensional conformation and provide insights into the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and kinetic stability. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis would be crucial for understanding the charge transfer interactions that can occur within this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For the target compound, an MEP map would identify the reactive sites, such as the electronegative nitrogen and sulfur atoms of the thiazole (B1198619) ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization. NBO analysis on this compound would elucidate the stability conferred by intramolecular charge transfer events, such as those between the lone pairs of heteroatoms and the antibonding orbitals of the ring systems.

Theoretical calculations can predict various thermodynamic properties of a molecule, such as its zero-point vibrational energy, thermal energy, specific heat capacity, and entropy. These parameters are typically calculated at a standard temperature and pressure using the results from frequency calculations performed after geometric optimization. Such data for this compound would be essential for understanding its stability and behavior under different thermal conditions.

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. Molecules with high hyperpolarizability values are of interest for applications in optoelectronics and photonics. Computational methods can predict the components of the hyperpolarizability tensor and the total hyperpolarizability. A study of this compound's hyperpolarizability would assess its potential as an NLO material, which is often influenced by intramolecular charge transfer and the presence of donor-acceptor groups.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in visualizing and understanding the interactions between a small molecule, such as a thiazole derivative, and its biological target, typically a protein or enzyme. These computational techniques can predict the binding affinity and orientation of the molecule within the active site of the target, providing a basis for structure-based drug design.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of 4-phenylthiazole (B157171) derivatives has been the subject of numerous computational investigations against a variety of biological targets. These studies offer valuable insights into the potential interactions of the target compound.

For instance, thiazole derivatives have been docked into the active sites of enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease research. mdpi.comnih.gov In these simulations, the thiazole ring often participates in crucial interactions with the enzyme's active site. The nitrogen and sulfur atoms of the thiazole ring can form hydrogen bonds, while the phenyl group can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues. mdpi.comnih.gov The potential binding modes of thiazolylhydrazone derivatives with AChE have been investigated, revealing strong binding to the enzyme's active site. mdpi.com

In the context of cancer research, thiazole analogs have been evaluated as inhibitors of various protein kinases. acs.org Molecular docking studies have shown that these compounds can bind to the ATP-binding site of kinases, with the thiazole core acting as a scaffold for substituents that interact with key amino acid residues. Similarly, thiazole derivatives have been docked into the active site of aromatase, a target for breast cancer therapy, demonstrating the potential for these compounds to inhibit its activity. mdpi.com

Molecular dynamics simulations on thiazole derivatives further elucidate the stability of the ligand-protein complex. plos.orgnih.govnih.gov These simulations can reveal the dynamic behavior of the compound within the binding pocket over time, confirming the stability of key interactions predicted by molecular docking. plos.orgnih.govnih.gov For example, simulations of thiazole-coumarin and thiazole-triazole conjugates have been used to confirm the stability of their complexes with viral enzymes. researchgate.net

Based on these studies of analogous compounds, it can be predicted that this compound would likely engage in a combination of hydrogen bonding (via the hydroxyl group and thiazole nitrogen), hydrophobic interactions (via the fluorophenyl ring), and potential π-π stacking within the active sites of various biological targets.

The insights gained from molecular docking and dynamics simulations of thiazole derivatives provide a rational basis for structure-based drug design. By understanding how these molecules bind to their targets, medicinal chemists can design new analogs with improved potency and selectivity.

For example, studies on thiazole-based inhibitors have shown that modifications to the substituents on the phenyl ring and at the 2-position of the thiazole ring can significantly impact biological activity. acs.org The introduction of different functional groups can lead to new or enhanced interactions with the target protein, thereby increasing binding affinity.

In the case of this compound, the hydroxyl group at the 2-position presents a key point for modification. It could be functionalized to introduce groups that can form additional hydrogen bonds or other favorable interactions with a target protein. Similarly, the 4-fluorophenyl group could be further substituted to optimize hydrophobic or electronic interactions within a binding pocket. The design of novel thiazole derivatives as potential tubulin polymerization inhibitors has been guided by such principles, leading to the synthesis of compounds with significant cytotoxic activity against cancer cell lines. acs.orgnih.gov

The development of thiazole analogs as anticholinesterase agents for Alzheimer's disease has also benefited from structure-based design. mdpi.comnih.gov By targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, dual-binding inhibitors with high potency can be designed. mdpi.com The thiazole scaffold serves as a versatile platform for creating such molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

Several QSAR studies have been conducted on various series of thiazole derivatives, providing valuable information on the structural features that govern their biological potency. researchgate.netlaccei.orgresearchgate.netnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters.

For antimicrobial aryl thiazole derivatives, 2D and 3D QSAR models have been developed. researchgate.netindexcopernicus.com These models have shown that electrostatic effects and specific topological descriptors are major contributors to the antibacterial activity. researchgate.netindexcopernicus.com A QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors also highlighted the importance of specific molecular descriptors in predicting anti-inflammatory activity. laccei.org

In the context of anticancer activity, QSAR models have been developed for thiazole derivatives as inhibitors of various targets. For instance, a QSAR analysis of thiazole analogs as α-glucosidase inhibitors revealed a strong correlation between the calculated descriptors and the inhibitory activity. researchgate.net Similarly, QSAR studies on 2-arylidenehydrazinyl-4-arylthiazole analogues have shown a good correlation between physicochemical parameters like logP and polar surface area (PSA) and their antibacterial and antioxidant activities. nih.gov

These findings suggest that for this compound and its analogs, properties such as lipophilicity (logP), molar refractivity, and electronic parameters are likely to be important determinants of their biological activity. The presence of the fluorine atom on the phenyl ring, for example, will significantly influence the electronic properties of the molecule.

A key application of QSAR models is the prediction of the biological activity of compounds that have not yet been synthesized. By inputting the calculated descriptors for a virtual library of unsynthesized analogs into a validated QSAR model, researchers can prioritize the synthesis of the most promising candidates.

The development of QSAR models for thiazole derivatives as PIN1 inhibitors has demonstrated the potential of this approach. The models were used to design new thiazole derivatives with high predicted activity. Similarly, QSAR models for 3H-thiazolo[4,5-b]pyridin-2-one derivatives have been used for the in silico screening of virtual libraries to identify potential antioxidant drug candidates. dmed.org.ua

For this compound, a QSAR model could be developed based on a series of its analogs with varying substituents on the phenyl ring and modifications at the methanol (B129727) group. Such a model could then be used to predict the activity of a wider range of virtual analogs, guiding the selection of compounds for synthesis and biological testing. This approach can significantly accelerate the drug discovery process by focusing resources on the most promising molecules. The predictive ability of these models is typically assessed through internal and external validation techniques to ensure their robustness and reliability. dmed.org.ua

Biological Activities and Mechanistic Insights in Vitro and Preclinical Research

Antimicrobial Activity Studies

No publicly available scientific studies were found that investigated the antimicrobial spectrum of (4-(4-Fluorophenyl)thiazol-2-yl)methanol.

Antibacterial Spectrum (Gram-positive vs. Gram-negative)

There is no available data on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria.

Specific Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains have not been reported in the scientific literature.

Antifungal Spectrum

No studies were identified that evaluated the antifungal properties of this compound.

Activity against Multidrug-Resistant Pathogens

There is no published research on the efficacy of this compound against multidrug-resistant pathogens.

Anticancer / Cytotoxic Activity Investigations

No data from in vitro studies investigating the cytotoxic or anticancer potential of this compound could be located.

Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2, HCT-116, CAL-27, A549, MCF7)

Information regarding the cytotoxic effects of this compound on the specified cancer cell lines (HepG2, HCT-116, CAL-27, A549, and MCF7) is not available in the current body of scientific literature.

Cellular Mechanism of Action Studies

No specific studies on the cellular mechanism of action for this compound were found. Research on other thiazole (B1198619) derivatives suggests that this class of compounds can influence various cellular processes. For instance, certain 4-cyanophenyl substituted thiazol-2-ylhydrazones have been shown to induce cancer cell death via caspase-dependent apoptosis. nih.gov Similarly, other thiazole-containing molecules have been observed to cause cell cycle arrest. rsc.org However, these findings are not directly applicable to this compound.

Apoptosis Induction

There is no available data from in vitro or preclinical studies demonstrating that this compound induces apoptosis.

Cell Cycle Arrest

No studies were identified that investigated the effect of this compound on cell cycle progression.

Gene Expression Modulation (e.g., BcL2, Bax)

The effect of this compound on the expression of apoptosis-related genes such as BcL2 and Bax has not been reported in the scientific literature. The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is critical in regulating programmed cell death, but no such analysis is available for this specific compound. nih.govnih.gov

Enzyme Inhibition (e.g., SIRT2, EGFR, Topoisomerase II beta, DYRK1A kinase, Protein kinase CK2, Aurora B kinase, Tubulin, TCF4/Beta-catenin, PD1/PDL1)

There is no evidence from published research to suggest that this compound inhibits the specific enzymes listed. While various thiazole derivatives have been explored as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR), the inhibitory profile of this compound remains uninvestigated. nih.gov

Anti-inflammatory Activity

No preclinical studies evaluating the anti-inflammatory potential of this compound were found. The thiazole nucleus is present in some known anti-inflammatory agents, but this general observation does not confirm the activity of this specific derivative. ijcce.ac.ir

Antioxidant Activity

The antioxidant properties of this compound have not been documented. While some phenolic thiazoles and other derivatives have demonstrated antioxidant and radical scavenging activity in various assays, similar studies for this compound are absent from the literature. nih.govnih.gov

Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)

The evaluation of a compound's ability to scavenge free radicals is a key indicator of its antioxidant potential. Assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test are widely used for this purpose. The DPPH assay is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.govnih.gov

While direct experimental data on the radical scavenging activity of this compound is not extensively detailed in the reviewed literature, the broader class of thiazole derivatives has been the subject of numerous antioxidant studies. Research has shown that thiazole derivatives, particularly those incorporating phenolic or hydrazone moieties, exhibit significant antioxidant and radical scavenging properties. chemrxiv.orgmdpi.com For instance, a series of phenolic thiazoles demonstrated noteworthy capacity to scavenge the DPPH radical, an activity attributed to the presence of phenolic groups and/or a hydrazone moiety. nih.govresearchgate.net The antioxidant potential is often linked to the molecule's ability to donate a hydrogen atom, neutralizing the free radical. nih.gov

In studies of related structures, new hydrazone derivatives bearing a thiazole scaffold were evaluated, with monohydroxy, para-fluorine, and 2,4-dichloro derivatives showing superior free-radical scavenging ability. nih.gov Another study on a complex thiadiazole containing a 4-fluorophenyl group, 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govnih.govtriazolo[3,4-b] chemrxiv.orgnih.govnih.govthiadiazole, found it to be a potent antioxidant in DPPH radical scavenging assays when compared to the standard ascorbic acid. researchgate.net These findings suggest that the 4-fluorophenyl moiety, present in the subject compound, can be part of a larger structure with significant antioxidant capabilities.

The table below summarizes the DPPH radical scavenging activity for some thiazole derivatives, highlighting the potential of this chemical class.

| Compound Class | Specific Derivative Example | Antioxidant Activity (DPPH Assay) |

| Phenolic Thiazoles | Dihydroxy-Phenyl-Thiazol-Hydrazinium chloride | Exhibited very good antioxidant and antiradical properties. nih.gov |

| Hydrazone-Thiazoles | N′-(4-Fluorobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Exhibited better free-radical scavenging ability than many other derivatives in its series. nih.gov |

| Triazolo-Thiadiazoles | 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-...-thiadiazole (FPNT) | Found to be a potent antioxidant when compared to the standard. researchgate.net |

Other Reported Biological Activities of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have been reported to possess a wide spectrum of biological activities. chemrxiv.orgaip.org This versatility has made them a subject of intense research for developing novel therapeutic agents.

Antihypertensive Activity : Several series of thiazole and related thiadiazole derivatives have been synthesized and evaluated for their potential to lower blood pressure. Studies have shown that certain 1-(2-thiazolyl)-3, 5-disubstituted-2-pyrazolines and 2-arylamino-1,3,4-thiadiazole derivatives exhibit significant antihypertensive effects in preclinical models.

Anti-HIV Activity : Thiazole-containing compounds have emerged as potent inhibitors of the human immunodeficiency virus (HIV). For example, certain thiazolyl thiourea (B124793) derivatives were designed as non-nucleoside inhibitors (NNRTI) of HIV-1 reverse transcriptase, with some showing subnanomolar inhibitory concentrations (IC50) for HIV replication. The thiazole ring is a core component of the FDA-approved anti-HIV drug Ritonavir.

Antiprotozoal Activity : The efficacy of thiazole derivatives extends to various protozoal infections. mdpi.com Novel 2-acylamino-5-nitro-1,3-thiazoles have been evaluated against protozoa such as Giardia intestinalis, Trichomonas vaginalis, and Trypanosoma cruzi. nih.gov Furthermore, 2,5-Bis[amidinoaryl]thiazoles have shown high activity in vitro against Trypanosoma brucei rhodesiense.

Antitubercular Activity : With the rise of multidrug-resistant tuberculosis, there is an urgent need for new drugs. Thiazole-based compounds are promising candidates, exhibiting potent activity against Mycobacterium tuberculosis. nih.gov They are thought to act by targeting key bacterial enzymes and disrupting essential metabolic pathways.

Antimalarial Activity : Thiazole derivatives have been extensively investigated for their activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. Research has identified thiazole analogs with high potency against both chloroquine-sensitive and resistant strains of the parasite.

Analgesic Activity : Various synthetic compounds incorporating a thiazole core have been investigated for their analgesic effects. Studies on thiazole/oxazole substituted benzothiazole (B30560) derivatives and novel thiazoles incorporating a pyrazole (B372694) moiety have demonstrated their potential as analgesic agents in in vivo models.

| Biological Activity | Compound Class |

| Antihypertensive | 1-(2-Thiazolyl)-3, 5-disubstituted-2-pyrazolines |

| Anti-HIV | Thiazolyl thiourea derivatives |

| Antiprotozoal | 2-Acylamino-5-nitro-1,3-thiazoles |

| Antitubercular | Phenyl-thiazole derivatives, Imidazo[2,1-b]thiazoles |

| Antimalarial | Phthalimido-thiazoles, Thiazole-1,3,5-triazines |

| Analgesic | Thiazole-substituted benzothiazoles |

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. SAR studies on thiazole derivatives have provided crucial insights for designing more potent and selective therapeutic agents.

Impact of Substituents on Biological Potency

The biological potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any associated phenyl rings.

For Antiglycation Activity : Studies on a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles revealed that the presence of the 4-fluorophenyl group at the C4 position of the thiazole ring enhanced the inhibitory potential against protein glycation.

For Anticancer Activity : In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the introduction of an oxime moiety was found to significantly enhance antiproliferative activity against lung cancer cells. nih.gov

For Antioxidant Activity : In phenolic thiazoles, the position and number of hydroxyl groups on the phenyl ring are critical for radical scavenging. Additionally, the substituent at the C4 position of thethiazole ring (e.g., methyl vs. phenyl) can influence the distribution of the highest occupied molecular orbital (HOMO), which is related to the molecule's electron-donating capacity and thus its antioxidant activity. nih.govresearchgate.net

For Antimalarial Activity : SAR studies on certain thiazole analogs indicated that modifications of an N-aryl amide group linked to the thiazole ring were most significant for activity. Non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring were preferred, while small atoms like hydrogen or fluorine were favored at the para position.

Pharmacophore Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features helps in the design of new compounds with improved activity. For thiazole derivatives with antioxidant activity, pharmacophore modeling often involves combining key structural moieties. For instance, the molecular hybridization of a polyphenolic moiety (like catechol) and a hydrazone-thiazole scaffold has been used to design potent antioxidants. nih.gov The key pharmacophoric features in such compounds include hydrogen bond donors (from the phenolic hydroxyl groups) and the aromatic systems which contribute to radical stabilization.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to modify known active compounds to improve their properties or to create novel chemical entities that retain the desired biological activity. Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects.

These concepts have been applied to the thiazole class:

Antitubercular Agents : In the design of novel antitubercular agents, isosteric replacement was a key strategy. Based on the 3D structural similarity to the oxazolidinone drug Linezolid, novel thiazolin-2(3H)-thione/one derivatives were designed and synthesized, showing potent activity.

Acetylcholinesterase Inhibitors : In a search for new Alzheimer's disease therapeutics, a thiazolidine (B150603) moiety was successfully used as a bioisosteric replacement for urea/thiourea groups in a series of thiazole-based acetylcholinesterase inhibitors.

General Design : The 1,2,4-oxadiazole (B8745197) ring has also been explored as a bioisostere for the thiazole ring in drug discovery programs, demonstrating the interchangeability of certain heterocyclic systems to modulate pharmacokinetic and pharmacodynamic properties.

Future Directions and Research Perspectives

Design and Synthesis of Novel (4-(4-Fluorophenyl)thiazol-2-yl)methanol Analogs

The future design of analogs based on the this compound core will focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. A primary strategy involves the Hantzsch thiazole (B1198619) synthesis method, a versatile reaction for creating the core thiazole ring from α-haloketones and thioamides. nih.govacs.org

Key areas for analog development include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., methyl, tert-butyl, chloro, methoxy) at different positions on the 4-fluorophenyl ring can significantly influence biological activity. nih.govnih.gov For instance, the position and electronic nature of these groups can affect binding affinity to biological targets.

Modification of the Methanol (B129727) Group: The hydroxyl group of the methanol moiety is a prime site for modification. It can be esterified, etherified, or replaced with other functional groups like amines or amides to alter solubility, metabolic stability, and target interactions.

Bioisosteric Replacement: Replacing the fluorophenyl group with other aromatic or heteroaromatic rings can lead to novel compounds with different activity profiles. This approach of nonclassical bioisosterism has been shown to be effective in tuning the properties of drug candidates. acs.org

Hybridization: Creating hybrid molecules by linking the this compound scaffold with other known pharmacophores is a promising strategy. mdpi.com This can lead to dual-acting compounds or agents with enhanced target specificity. For example, creating stilbene (B7821643) analogs of the thiazole core has yielded potent DNA topoisomerase IB inhibitors. nih.gov

A series of thiazole-based stilbene analogs were synthesized to explore their anticancer potential, with several compounds demonstrating significant cytotoxicity.

| Compound ID | R Group (Styryl Moiety) | Cytotoxicity IC₅₀ (µM) vs. MCF-7 | Cytotoxicity IC₅₀ (µM) vs. HCT116 |

| 8 | 3-methyl | 1.03 | 0.78 |

| 11 | 4-tert-butyl | 0.78 | 0.62 |

| CPT | (Reference Drug) | 0.45 | 0.33 |

| Data sourced from research on thiazole-based stilbene analogs as DNA topoisomerase IB inhibitors. nih.gov |

Advanced Mechanistic Elucidation of Biological Activities

While various thiazole derivatives have shown promise as anticancer, antidiabetic, or antimicrobial agents, a deeper understanding of their precise mechanisms of action is crucial for further development. nih.govnih.govnih.gov Future research must move beyond preliminary screening to detailed mechanistic studies for this compound and its analogs.

Key research focuses should include:

Target Identification and Validation: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. Thiazole derivatives have been shown to inhibit targets like DNA topoisomerase IB, VEGFR-2, and c-Met kinase. nih.govnih.govmdpi.com

Pathway Analysis: Elucidating the downstream signaling pathways affected by the compound's interaction with its target. This includes investigating effects on cell cycle progression, apoptosis (programmed cell death), and cellular proliferation. nih.govmdpi.com

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target. This provides invaluable insight into the specific molecular interactions driving its biological effect.

Resistance Mechanisms: For anticancer and antimicrobial applications, it is vital to investigate potential mechanisms of drug resistance to proactively design next-generation analogs that can overcome these challenges.

For example, studies on certain 4-cyanophenyl substituted thiazol-2-ylhydrazones demonstrated that their anticancer effects are mediated through the induction of caspase-dependent apoptosis. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential for accelerating the development of this compound analogs. nih.govijpsjournal.com These computational tools can analyze vast datasets to identify patterns and make predictions that are not readily apparent to human researchers.

Applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build QSAR models that predict the biological activity of new, unsynthesized analogs based on their chemical structures. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and testing. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, tailored to bind to a specific biological target. ijpsjournal.com These models can explore a much broader chemical space than traditional methods.

Pharmacokinetic and Toxicity Prediction (ADMET): AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates early in the discovery process. nih.gov This helps to eliminate compounds likely to fail in later stages due to poor pharmacokinetics or toxicity, saving significant time and resources. nih.gov

Virtual Screening: ML-based scoring functions can improve the accuracy of virtual screening, where large compound databases are computationally docked into the active site of a target protein to identify potential binders. mdpi.com

Recent studies have successfully used ML models to predict the antiurease and estrogen receptor inhibitory activities of thiazole derivatives, demonstrating the utility of these approaches. nih.govresearchgate.net

Development of Targeted Delivery Systems

To maximize therapeutic efficacy and minimize off-target side effects, the development of targeted drug delivery systems (DDS) for this compound and its analogs is a critical future direction. youtube.com These systems aim to deliver the therapeutic agent specifically to the site of action, such as a tumor, while sparing healthy tissues. doaj.org

Promising delivery strategies include:

Nanoparticle-Based Carriers: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and circulation time in the body. doaj.orgimp.kiev.ua Nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. youtube.com

Active Targeting: Modifying the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells can further enhance delivery specificity. This is a key principle of active drug targeting. youtube.com

Stimuli-Responsive Systems: Designing delivery systems that release the drug only in response to specific stimuli present in the target microenvironment (e.g., changes in pH, temperature, or the presence of certain enzymes) can provide another layer of control and specificity. youtube.com

Research has already begun to explore the use of PEG-based polymeric nanoparticles to deliver thiazole derivatives, with the goal of overcoming challenges associated with the delivery of hydrophobic compounds to tumors. doaj.org

Exploration of New Therapeutic Applications for Thiazole Scaffolds

The inherent versatility of the thiazole scaffold suggests that its therapeutic potential extends beyond currently investigated areas. nih.govacs.org A key future direction is the systematic exploration of new therapeutic applications for compounds derived from the this compound core.

Potential new areas for investigation include:

Neurodegenerative Diseases: The benzothiazole (B30560) scaffold, a related structure, has shown neuroprotective properties and is found in compounds used for Alzheimer's diagnosis. mdpi.com This suggests that fluorophenyl-thiazole derivatives could be explored for conditions like Alzheimer's or Parkinson's disease.

Inflammatory Disorders: Many heterocyclic compounds exhibit anti-inflammatory activity. Screening this compound analogs against key inflammatory targets could reveal new leads for treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Viral Diseases: Given the broad biological activity of thiazoles, screening against a panel of viruses could identify novel antiviral agents. nih.gov For example, certain thiazole derivatives have been evaluated for activity against the yellow fever virus. nih.gov

Diabetes Management: Fluorinated hydrazinylthiazole derivatives have been synthesized and shown to possess α-amylase and antiglycation inhibitory potentials, suggesting a role in managing diabetes. nih.govacs.org

The diverse biological activities reported for the broader thiazole family, including antiviral, antiparasitic, antifungal, antibacterial, and antioxidant effects, provide a strong rationale for expanding the therapeutic screening of novel this compound analogs. acs.org

Q & A

Advanced Question

- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Thiazole Substituents : Methanol or methyl groups at the thiazole-2-position (as in the target compound) improve solubility, while bulky groups (e.g., tert-butyl in ) may sterically hinder target binding .

- Comparative Studies : In , nitro or methoxy groups on chromenone-thiazole hybrids altered antimicrobial activity by 2–4-fold, highlighting substituent effects .

How can stability and degradation pathways be studied under experimental conditions?

Advanced Question

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours). Analyze degradation products via HPLC ( used micellar mobile phases for separation) .

- Kinetic Analysis : Monitor degradation rates using Arrhenius plots to predict shelf-life. identified bis(4-fluorophenyl)methanone as a degradation product of related compounds .

How should researchers address contradictory data in solubility or bioactivity?

Advanced Question

- Solubility Discrepancies : Use Hansen solubility parameters (HSPs) to test solvents like DMSO, ethanol, or PEG-400. For example, notes tetrahydrofuran derivatives improve solubility .

- Bioactivity Variability : Validate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments across cell lines. In , pH adjustments during synthesis impacted activity, necessitating strict reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||